molecular formula C28H26N4O4 B1683986 7-Hydroxystaurosporine CAS No. 112953-11-4

7-Hydroxystaurosporine

Número de catálogo B1683986
Número CAS: 112953-11-4
Peso molecular: 482.5 g/mol
Clave InChI: GUAIZLSIUMRUNL-IHQXTNFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Hydroxystaurosporine is a cell-permeable staurosporine derivative with anticancer activity . It belongs to the class of organic compounds known as indolocarbazoles, which are polycyclic aromatic compounds containing an indole fused to a carbazole .


Synthesis Analysis

The synthesis of staurosporine indolocarbazole alkaloid and its analogues, which include 7-Hydroxystaurosporine, has been a subject of research for years due to their promising compounds for treating cancer .


Molecular Structure Analysis

The molecular formula of 7-Hydroxystaurosporine is C28H26N4O4. It has a molecular weight of 482.530 Da and a monoisotopic mass of 482.195404 Da .


Physical And Chemical Properties Analysis

7-Hydroxystaurosporine has a density of 1.6±0.1 g/cm3, a boiling point of 705.7±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Aplicaciones Científicas De Investigación

Cancer Treatment

UCN-01 has been evaluated in clinical trials as a single antineoplastic agent for treating several cancers . It has shown to induce cell cycle arrest and apoptosis in human osteosarcoma, U2-OS cells . The migration ability of these cells was also reduced, suggesting UCN-01 inhibited cell growth and migration .

DNA Damage Response

UCN-01 triggers a DNA damage response. The ataxia telangiectasia mutated (ATM) and the non-canonical downstream effector, ERK, was activated by UCN-01 . Depletion of ATM or inhibition of ERK deteriorated the cell viability in UCN-01-treated U2-OS cells .

Autophagy Activation

UCN-01 induces autophagy activation for protecting cells from apoptosis . This suggests that UCN-01 might function as a single antineoplastic agent in treating human osteosarcoma .

Protein Kinase Inhibition

UCN-01 is a multi-targeted protein kinase inhibitor that exhibits synergistic activity with DNA-damaging agents in preclinical studies . This property makes it a potential candidate for combination therapies with other anticancer drugs.

Chemotherapy Enhancement

UCN-01 has been studied in combination with irinotecan, a chemotherapy drug, in patients with resistant solid tumors . The study aimed to determine the maximum-tolerated dose (MTD), dose-limiting toxicity (DLT), pharmacokinetic, and pharmacodynamic effects of UCN-01 and irinotecan .

G2 Checkpoint Abrogation

UCN-01 abrogates the G2 checkpoint, thus enhancing the cytotoxicity of chemotherapeutic agents . This property can be leveraged to increase the effectiveness of existing cancer treatments.

Mecanismo De Acción

Target of Action

7-Hydroxystaurosporine, also known as UCN-01, is a potent protein kinase inhibitor . Its primary targets include PKCα, PKCβ, PKCγ, PKCδ, PKCε, Chk1, Cdc25C-associated protein kinase 1, Cdk1, PAK4, Cdk5/p25, Chk2, PDK1, lck, MAPKAP kinase-2, Akt, GSK-3β, and PKA . These targets play crucial roles in various cellular processes, including cell cycle progression, apoptosis, and DNA repair .

Mode of Action

UCN-01 interacts with its targets to inhibit their activity, leading to various cellular changes . For instance, it inhibits the G2 checkpoint kinase Chk1, preventing nucleotide excision repair . It also inhibits 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key player in insulin and growth-factor signaling .

Biochemical Pathways

UCN-01 affects several biochemical pathways. It arrests tumor cells in the G1/S phase of the cell cycle and prevents nucleotide excision repair by inhibiting the G2 checkpoint kinase Chk1 . This leads to apoptosis . UCN-01 also sensitizes tumor cells to a range of DNA-damaging agents .

Pharmacokinetics

UCN-01 has a high clearance and large distribution volume in various experimental animals, and its disposition is linear over the range of doses tested . It is eliminated biphasically in mice and rats, and triphasically in dogs . The elimination half-lives in mice, rats, and dogs are 3.00-3.98, 4.02-4.46, and 11.6 hours, respectively .

Result of Action

UCN-01 inhibits cell growth and migration . It triggers a DNA damage response, leading to cell cycle arrest and apoptosis . In human osteosarcoma cells, UCN-01 induced cell cycle arrest and apoptosis, and reduced migration ability . In normal lymphocytes and chronic lymphocytic leukemia lymphocytes, UCN-01 inhibited DNA repair and increased cytotoxicity .

Action Environment

The action, efficacy, and stability of UCN-01 can be influenced by environmental factors. For instance, UCN-01’s ability to inhibit cell growth and migration was observed in a study conducted under controlled laboratory conditions

Safety and Hazards

7-Hydroxystaurosporine can be harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . In combination with certain substances, it can increase the risk or severity of methemoglobinemia .

Propiedades

IUPAC Name

(2S,3R,4R,6R,18R)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18-,25-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCZSGKMGDDXIJ-HQCWYSJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150238
Record name 7-Hydroxystaurosporine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxystaurosporine

CAS RN

112953-11-4
Record name 7-Hydroxystaurosporine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112953114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxystaurosporine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-Hydroxystaurosporine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=638850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hydroxystaurosporine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYSTAUROSPORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BU5H4V94A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxystaurosporine
Reactant of Route 2
7-Hydroxystaurosporine
Reactant of Route 3
7-Hydroxystaurosporine
Reactant of Route 4
7-Hydroxystaurosporine
Reactant of Route 5
7-Hydroxystaurosporine
Reactant of Route 6
7-Hydroxystaurosporine

Q & A

Q1: What is the primary mechanism of action of 7-Hydroxystaurosporine (UCN-01)?

A1: 7-Hydroxystaurosporine (UCN-01) is a potent inhibitor of several serine/threonine kinases, including protein kinase C (PKC) isoforms, cyclin-dependent kinases (CDKs) 2, 4, and 6, checkpoint kinase 1 (Chk1), and phosphatidyl-dependent kinase. []

Q2: How does UCN-01 affect the cell cycle?

A2: UCN-01 exhibits diverse effects on the cell cycle, including G1 arrest, abrogation of G2 arrest, and potentiation of the cytotoxicity of S-phase-active chemotherapeutics. [] This is primarily achieved through its inhibition of checkpoint kinases Chk1 and Chk2, which regulate cell cycle checkpoints following DNA damage. [, ]

Q3: How does UCN-01 potentiate the effects of DNA-damaging agents?

A3: UCN-01 enhances the cytotoxicity of DNA-damaging agents, like cisplatin, by abrogating cell cycle checkpoints. These checkpoints normally allow cells time to repair DNA damage before proceeding with replication or division. By inhibiting Chk1 and Chk2, UCN-01 disrupts this repair process, leading to increased sensitivity to DNA damage and ultimately apoptosis. [, ]

Q4: Does UCN-01's effect on cell cycle checkpoints depend on p53 status?

A4: Research suggests that UCN-01 abrogates DNA damage-induced G2 checkpoint more selectively in p53-deficient cells. [] It prevents the upregulation and phosphorylation of p53, a tumor suppressor protein, following DNA damage. This effect appears to be mediated by UCN-01's inhibition of both Chk1 and Chk2. []

Q5: What role does Bim play in UCN-01-induced apoptosis?

A5: UCN-01 exposure leads to extracellular signal-regulated kinase 1/2 (ERK1/2) activation, which in turn triggers the phosphorylation and down-regulation of the pro-apoptotic protein Bim(EL). [] Combining UCN-01 with MEK1/2 inhibitors prevents Bim(EL) phosphorylation and promotes its association with anti-apoptotic proteins Bcl-2 and Bcl-x(L), ultimately leading to Bax/Bak activation and apoptosis. []

Q6: What is the molecular formula and weight of 7-Hydroxystaurosporine?

A6: The molecular formula of 7-Hydroxystaurosporine is C28H26N4O3, and its molecular weight is 466.53 g/mol. Information on spectroscopic data was not found in the provided abstracts.

Q7: Has computational chemistry been used to study UCN-01?

A7: Yes, computational modeling has been utilized to study the binding interactions of UCN-01 with human α1-acid glycoprotein (hAGP). [] Docking simulations provided insights into the binding site topology and identified key residues involved in the high-affinity binding. []

Q8: What is the significance of the 7-hydroxy group in UCN-01?

A8: The presence of the 7-hydroxy group in UCN-01 is crucial for its high affinity binding to hAGP. This binding interaction significantly impacts the pharmacokinetic profile of UCN-01 in humans, leading to a longer half-life and lower clearance compared to other species. []

Q9: Does the diastereomer of UCN-01, UCN-02, have similar activity?

A9: UCN-02, the diastereomer of UCN-01, exhibits lower potency compared to UCN-01 in inhibiting the growth of certain breast carcinoma cell lines. Additionally, UCN-02 displays less selectivity in inhibiting PKC isozymes compared to UCN-01. [, ]

Q10: How does binding to hAGP affect UCN-01's pharmacokinetics?

A10: UCN-01 exhibits high affinity binding to hAGP, which significantly influences its pharmacokinetic profile. This binding results in a reduced volume of distribution, slower clearance, and a prolonged half-life in humans compared to other species with lower binding affinities to their respective AGP. [, ]

Q11: What strategies have been explored to mitigate the impact of hAGP binding on UCN-01?

A11: Liposomal encapsulation of UCN-01 has been investigated as a method to reduce the impact of hAGP binding. This approach aims to control the release of UCN-01 and prevent its binding to hAGP, potentially improving its pharmacokinetic properties and therapeutic efficacy. []

Q12: How is UCN-01 administered, and what is its typical half-life?

A12: UCN-01 is typically administered intravenously. Due to its long half-life (approximately 300-1200 hours), it can be given as a continuous infusion over 72 hours in the first cycle, followed by shorter infusions (36 hours) in subsequent cycles. [, , ]

Q13: What are the primary routes of UCN-01 elimination?

A13: While specific details on human elimination pathways are limited in the provided texts, research in rats suggests that UCN-01 undergoes extensive metabolism in the liver, forming glucuronide metabolites. These metabolites are primarily excreted in bile via the Mrp2 transporter. []

Q14: What types of cancer cells have shown sensitivity to UCN-01 in vitro?

A14: In vitro studies have demonstrated the anti-proliferative and apoptotic effects of UCN-01 in various cancer cell lines, including lung cancer, [, , ] colon cancer, [, ] leukemia, [, , ] lymphoma, [, ] breast cancer, [, ] thyroid cancer, [] glioblastoma, [] and multiple myeloma. [, , ]

Q15: What is the evidence of UCN-01's anti-tumor activity in vivo?

A15: In vivo studies using xenograft models have shown that UCN-01 can inhibit tumor growth. For instance, in athymic nude mice bearing human multiple myeloma cells, combined treatment with the Src inhibitor BMS354825 and UCN-01 significantly reduced tumor size compared to either agent alone. [] This effect was associated with increased apoptosis and reduced angiogenesis in tumor tissues. []

Q16: Have any clinical trials investigated the efficacy of UCN-01?

A16: Yes, several phase I and II clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of UCN-01, both as a single agent and in combination with other chemotherapeutic agents. [, , , , ]

Q17: Are there any known mechanisms of resistance to UCN-01?

A17: Studies suggest that acquired resistance to UCN-01 can occur, characterized by decreased susceptibility to apoptosis and alterations in cell cycle checkpoint function. [] Upregulation of anti-apoptotic proteins, like Bcl-2, has also been associated with resistance to UCN-01-induced apoptosis in thyroid cancer cells. []

Q18: What are some common adverse effects observed with UCN-01 in clinical trials?

A18: Common dose-limiting toxicities reported in clinical trials of UCN-01 include hyperglycemia, nausea, vomiting, hypotension, and hematological toxicities such as neutropenia, leukopenia, lymphopenia, and thrombocytopenia. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.